molecular formula C15H23NO5S B2799248 N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide CAS No. 1351582-44-9

N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B2799248
CAS No.: 1351582-44-9
M. Wt: 329.41
InChI Key: PKIAFWSTKXKBFX-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyran ring, a methoxyphenyl group, and an ethanesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. This can be achieved through the acid-catalyzed cyclization of a suitable diol. The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent. The final step involves the formation of the ethanesulfonamide moiety through the reaction of the intermediate with ethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and alkylation steps, as well as the implementation of efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a ketone or an aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(4-chlorophenyl)ethanesulfonamide
  • N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(4-nitrophenyl)ethanesulfonamide

Uniqueness

N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups provides distinct properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-20-14-4-2-13(3-5-14)6-11-22(18,19)16-12-15(17)7-9-21-10-8-15/h2-5,16-17H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIAFWSTKXKBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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